REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]>O1CCCC1>[CH3:18][C:17]([CH3:20])([CH3:19])[C:16]([NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:21]
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
135.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained between 0° C. and 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature and aged for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched into water (1 liter)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×200 ml)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (2×200 ml), brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid residue flushed with hexane (100 ml)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in hot hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to crystallise
|
Type
|
FILTRATION
|
Details
|
The title compound was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried (147.4 g, 76.8% yield; mp 90°-92° C.)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)NC1=NC=CC=C1C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |